molecular formula C17H26N2O2 B239628 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine

1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine

Cat. No. B239628
M. Wt: 290.4 g/mol
InChI Key: VUBWKGJHKIYPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its unique properties. DMPP is a piperazine derivative that is commonly used as a tool compound to study the function of nicotinic acetylcholine receptors (nAChRs). In

Mechanism of Action

1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine selectively activates nAChRs by binding to the receptor and inducing a conformational change that opens the ion channel. This leads to an influx of cations, such as sodium and calcium, into the cell and depolarization of the membrane potential. The activation of nAChRs can have various effects depending on the tissue and receptor subtype. For example, in skeletal muscle, nAChR activation leads to muscle contraction, while in the brain, nAChR activation can modulate neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine has various biochemical and physiological effects depending on the tissue and receptor subtype. In skeletal muscle, 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine can induce muscle contraction and twitching. In the brain, 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine can modulate neurotransmitter release and synaptic plasticity. 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine can also affect heart rate and blood pressure by activating nAChRs in the cardiovascular system. 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine has been shown to have analgesic effects in animal models by activating nAChRs in the pain pathway. 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine can also affect the immune system by activating nAChRs on immune cells.

Advantages and Limitations for Lab Experiments

1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine has several advantages for lab experiments. It is a selective and potent agonist of nAChRs, which allows researchers to study the function of these receptors in different tissues and organisms. 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine is also stable and easy to handle, which makes it a convenient tool compound. However, 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine has some limitations for lab experiments. It can have off-target effects on other ion channels and receptors, which can complicate the interpretation of results. 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine also has a short half-life, which limits its usefulness for long-term experiments.

Future Directions

There are several future directions for the study of 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine and nAChRs. One direction is to develop new drugs that target nAChRs for the treatment of various diseases, such as Alzheimer's disease, schizophrenia, and addiction. Another direction is to study the role of nAChRs in different tissues and organisms, such as the immune system, the gastrointestinal tract, and cancer cells. The development of new techniques, such as optogenetics and CRISPR-Cas9, can also provide new tools for the study of nAChRs and their function in different tissues.

Synthesis Methods

1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine can be synthesized through a series of chemical reactions. The starting material is 2,4-dimethylphenol, which is reacted with propionyl chloride to form 2-(2,4-dimethylphenoxy)propanoyl chloride. This intermediate is then reacted with ethylenediamine to form 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine. The purity of 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine can be improved through recrystallization and purification methods.

Scientific Research Applications

1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine is widely used in scientific research as a tool compound to study the function of nAChRs. nAChRs are ion channels that are activated by the neurotransmitter acetylcholine and play a crucial role in the nervous system. 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine can selectively activate nAChRs and is commonly used to study their function in different tissues and organisms. 1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine is also used to study the pharmacology of nAChRs and to develop new drugs that target these receptors.

properties

Product Name

1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C17H26N2O2/c1-5-18-8-10-19(11-9-18)17(20)15(4)21-16-7-6-13(2)12-14(16)3/h6-7,12,15H,5,8-11H2,1-4H3

InChI Key

VUBWKGJHKIYPQW-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)C)C

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)C)C

Origin of Product

United States

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